3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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Description
“3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are known for their diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Scientific Research Applications
Antiproliferative Activity
The compound 3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide, part of the 2-arylcarboxamide-thieno[2,3-b]pyridines family, has been investigated for its antiproliferative properties, particularly targeting phospholipase C enzyme activities. Research demonstrates that modifications to the 3-amino and 2-aryl carboxamide functionalities of these compounds can significantly impact their biological activity, with certain modifications at C-5 enhancing their antiproliferative effects (van Rensburg et al., 2017).
Synthesis and Derivative Studies
The synthesis pathways of thieno[2,3-b]pyridine derivatives, including 3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide, offer valuable insights into the development of novel compounds with potential biological activities. Studies involving the reaction of these compounds with various reagents have led to the creation of new pyridothienopyrimidine and pyridothienopyrimidobenzimidazole derivatives, highlighting the compound's versatility as a synthon for further chemical exploration (Bakhite et al., 2005).
Antianaphylactic Activity
Another area of interest is the compound's potential for antianaphylactic activity. Derivatives of 3-amino-thieno[2,3-b]pyridine-2-carboxamide have been synthesized and evaluated for their ability to mitigate anaphylactic reactions. This suggests a promising avenue for the development of new therapeutic agents to treat or prevent allergic reactions (Wagner et al., 1993).
Cytotoxicity and Cancer Research
The thieno[2,3-b]pyridine derivatives, including 3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide, have also been evaluated for their cytotoxic properties against various cancer cell lines. Research indicates that certain derivatives exhibit potent activity, particularly against melanoma and breast cancer cell lines, suggesting their potential as leads for anticancer drug development (Hung et al., 2014).
Synthesis of Fused Polyheterocyclic Systems
The versatility of 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivatives extends to the synthesis of fused polyheterocyclic systems. These complex molecular architectures could offer novel properties and functionalities for a range of applications, from materials science to pharmaceutical development (El-Meligie et al., 2020).
Antimicrobial Activity
Furthermore, thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the search for new antimicrobial agents capable of combating resistant bacterial and fungal strains (Gad-Elkareem et al., 2011).
properties
IUPAC Name |
3-amino-N-(3-methoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-26-14-4-2-3-13(11-14)23-19(25)18-17(21)15-5-6-16(24-20(15)27-18)12-7-9-22-10-8-12/h2-11H,21H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBFKJXFXZYLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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